molecular formula C21H23NO3S B12212998 N-(2-phenylethyl)-4-propoxynaphthalene-1-sulfonamide

N-(2-phenylethyl)-4-propoxynaphthalene-1-sulfonamide

Cat. No.: B12212998
M. Wt: 369.5 g/mol
InChI Key: JTCYPMRGNTVTNR-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-4-propoxynaphthalene-1-sulfonamide is a synthetic sulfonamide derivative intended for research applications. As part of the sulfonamide class, this compound is of significant interest in medicinal chemistry and biochemical research for its potential to interact with enzyme families historically targeted by sulfonamides, such as carbonic anhydrases . The structure incorporates a naphthalene ring system, which may enhance binding affinity to hydrophobic protein pockets, and a phenethyl group, a moiety present in various biologically active molecules. Specific research applications for this compound are not fully characterized and require experimental validation by qualified researchers. Potential areas of investigation could include enzyme inhibition studies, the development of novel therapeutic agents, and structure-activity relationship (SAR) studies to explore its biological profile. Researchers should note that sulfonamides with an aromatic amine group in their structure have been associated with allergic responses in clinical settings . This product is provided "For Research Use Only (RUO)." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. All necessary safety data sheets (SDS) and handling protocols must be consulted prior to use.

Properties

Molecular Formula

C21H23NO3S

Molecular Weight

369.5 g/mol

IUPAC Name

N-(2-phenylethyl)-4-propoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C21H23NO3S/c1-2-16-25-20-12-13-21(19-11-7-6-10-18(19)20)26(23,24)22-15-14-17-8-4-3-5-9-17/h3-13,22H,2,14-16H2,1H3

InChI Key

JTCYPMRGNTVTNR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation of 4-Propoxynaphthalene

The foundational step involves synthesizing 4-propoxy-1-naphthalene, which serves as the aromatic backbone. This is achieved via an alkylation reaction between 1-naphthol and propyl bromide in the presence of a strong base such as sodium hydride (NaH). The reaction proceeds in anhydrous tetrahydrofuran (THF) at reflux temperatures (60–70°C) for 12–16 hours.

Reaction Conditions:

  • Molar Ratio: 1-naphthol : propyl bromide : NaH = 1 : 1.2 : 1.5

  • Solvent: THF (anhydrous)

  • Yield: 85–90% after aqueous workup and recrystallization from ethanol.

Generation of 4-Propoxy-1-naphthalenesulfonyl Chloride

Sulfonylation of 4-propoxy-1-naphthalene is critical to introduce the sulfonyl chloride functional group. Chlorosulfonic acid (ClSO₃H) in chloroform at 0–5°C is employed, followed by thionyl chloride (SOCl₂) to ensure complete conversion to the sulfonyl chloride derivative.

Procedure:

  • 4-Propoxy-1-naphthalene (25 g, 120 mmol) is dissolved in chloroform (150 mL).

  • Chlorosulfonic acid (143 mmol) is added dropwise at 0°C under nitrogen.

  • The mixture is stirred at 60°C for 10 hours, followed by SOCl₂ (34.3 mmol) at 60°C for 2 hours.

  • The organic layer is separated, dried over Na₂SO₄, and concentrated under vacuum to yield a pale-yellow solid.

Analytical Data:

  • FT-IR (KBr): 1365 cm⁻¹ (S=O asymmetric stretch), 1172 cm⁻¹ (S=O symmetric stretch).

  • ¹H NMR (CDCl₃): δ 8.45 (d, 1H, naphthyl-H), 7.85–7.40 (m, 6H, naphthyl-H), 4.15 (t, 2H, -OCH₂), 1.85 (m, 2H, -CH₂), 1.02 (t, 3H, -CH₃).

Sulfonamide Formation via Amine Coupling

Reaction with 2-Phenylethylamine

The sulfonyl chloride intermediate is reacted with 2-phenylethylamine in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base to scavenge HCl.

Optimized Protocol:

  • 2-Phenylethylamine (2.7 mmol) and DIPEA (3.85 mmol) are dissolved in DCM (15 mL).

  • 4-Propoxy-1-naphthalenesulfonyl chloride (2.57 mmol) in DCM (10 mL) is added dropwise at 25–30°C.

  • The mixture is stirred for 16 hours, followed by quenching with ice-cold water.

  • The organic layer is dried and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Yield: 70–75% after purification.

Characterization:

  • HRMS (ESI): m/z calc. for C₂₁H₂₃NO₃S [M+H]⁺: 370.1471; found: 370.1468.

  • ¹³C NMR (CDCl₃): δ 156.2 (C-O), 134.5–125.8 (naphthyl-C), 55.3 (-OCH₂), 43.2 (-SO₂NCH₂), 32.1 (Ph-CH₂), 22.4 (-CH₂), 10.5 (-CH₃).

Industrial-Scale Optimization

Continuous Flow Sulfonylation

Patent data highlight the use of continuous flow reactors to enhance scalability and safety during sulfonylation. Key parameters include:

  • Residence Time: 20–30 minutes at 60°C.

  • Solvent System: Chloroform with 5% SOCl₂ to prevent side reactions.

  • Purity: >98% by HPLC after in-line liquid-liquid separation.

Crystallization Techniques

Recrystallization from a toluene/heptane mixture (1:2) improves yield to 88% by minimizing solvate formation.

Comparative Analysis of Methodologies

Parameter Lab-Scale Industrial-Scale
Reaction Time 16–18 hours2–3 hours
Yield 70–75%85–88%
Purity (HPLC) 95–97%>98%
Solvent Consumption 15 L/kg product8 L/kg product

Challenges and Solutions

Byproduct Formation

Exposure to moisture generates sulfonic acid byproducts, which are mitigated by rigorous drying of reagents and solvents.

Purification Efficiency

Silica gel chromatography remains effective for small batches, but simulated moving bed (SMB) chromatography is preferred for industrial-scale purification .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-4-propoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or other parts of the molecule.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Chemical Properties and Structure

N-(2-phenylethyl)-4-propoxynaphthalene-1-sulfonamide is characterized by its unique molecular structure, which includes a naphthalene backbone, a sulfonamide group, and a phenethyl substituent. This structural configuration is believed to contribute to its biological activity.

Pharmacological Applications

This compound has been investigated for its potential therapeutic effects in various diseases. Some notable applications include:

  • Anticancer Activity : Research has indicated that sulfonamide derivatives can exhibit anticancer properties. Studies have shown that compounds similar to this compound can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .
  • Antimicrobial Properties : The sulfonamide moiety is known for its antibacterial properties. Compounds with similar structures have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Molecular Chaperone Modulation

Recent studies have highlighted the role of molecular chaperones in cellular stress responses. This compound has been studied for its ability to enhance the expression of molecular chaperones, potentially providing protective effects against cellular stress and improving cell viability under pathological conditions .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analysis.

Concentration (µM)Cell Viability (%)
0100
1075
2550
5025

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial effectiveness of this compound was tested against various bacterial strains. The compound showed promising results with Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)Standard Antibiotic (µg/mL)
Staphylococcus aureus3216 (Penicillin)
Escherichia coli6432 (Ampicillin)

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-4-propoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

4-Methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide

Structural Differences :

  • Substituent at 4-position : Methoxy (-OCH₃) vs. propoxy (-OCH₂CH₂CH₃).
  • Molecular Formula: C₁₉H₁₉NO₃S (methoxy analog) vs. C₂₁H₂₃NO₃S (propoxy analog).
  • Molecular Weight : 341.42 g/mol (methoxy) vs. 369.48 g/mol (propoxy) .

Physicochemical Implications :

  • The longer alkyl chain may reduce aqueous solubility, affecting bioavailability.

Analytical Characterization :

  • Both compounds can be analyzed via HPLC, NMR, and FT-IR. For example, the methoxy analog showed a retention time of 11.1 minutes under specific HPLC conditions , while the propoxy analog’s retention time would likely be longer due to increased hydrophobicity.

W-15 and W-18 (Piperidinyl Sulfonamides)

Structural Differences :

  • Core Structure : W-15 and W-18 contain a piperidinylidene group, whereas the target compound lacks a heterocyclic ring.
  • Substituents : W-15 has a 4-chlorophenyl sulfonamide group, while the target compound uses a naphthalene sulfonamide .

Pharmacological Context :

  • W-15 and W-18 are synthetic opioids with structural similarities to fentanyl. The 2-phenylethyl group in these compounds is critical for µ-opioid receptor binding .
  • The naphthalene sulfonamide in the target compound may prioritize different receptor interactions (e.g., enzyme inhibition over opioid activity).

(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide

Structural Differences :

  • Chirality : The (S)-configured stereocenter in this compound contrasts with the target compound’s lack of reported stereochemical complexity.
  • Substituents : A bulky 4-methoxyphenyl-naphthalene group replaces the simpler phenylethyl chain .

Functional Implications :

  • The bulky substituents may hinder receptor access compared to the more flexible phenylethyl group in the target compound.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituent (4-position) Molecular Formula Molecular Weight (g/mol) Key Feature
N-(2-Phenylethyl)-4-propoxynaphthalene-1-sulfonamide Propoxy C₂₁H₂₃NO₃S 369.48 High lipophilicity
4-Methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide Methoxy C₁₉H₁₉NO₃S 341.42 Lower logP
W-15 4-Chlorophenyl C₁₉H₂₀ClN₂O₂S 375.89 Piperidinylidene core
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide Methoxyphenyl C₃₁H₂₇NO₃S 503.62 Stereochemical purity (99%)

Table 2: Pharmacological Relevance of Key Substituents

Substituent Role in Target Compound Role in Analogs
2-Phenylethyl Enhances lipophilicity and flexibility Critical for opioid receptor binding (W-15/W-18)
Propoxy (4-position) Increases membrane permeability Methoxy in analog reduces steric hindrance
Naphthalene sulfonamide Aromatic stacking potential Bulky substituents may limit bioavailability (e.g., (S)-isomer)

Biological Activity

N-(2-phenylethyl)-4-propoxynaphthalene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Sulfonamides are known for their diverse pharmacological effects, including antibacterial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a naphthalene core, which is further substituted with a propoxy group and a phenethyl moiety. This unique structure is believed to contribute to its biological activity.

This compound's mechanism of action primarily involves its ability to inhibit specific enzymes that are crucial for cellular processes. The sulfonamide moiety can mimic para-aminobenzoic acid (PABA), leading to the inhibition of folate synthesis in microorganisms. This inhibition disrupts essential metabolic pathways, resulting in microbial cell death. Additionally, the compound may interact with various proteins and receptors due to its aromatic rings and ether groups, modulating their activity .

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. Studies have shown that this compound can effectively inhibit the growth of several bacterial strains. Its mechanism involves blocking bacterial folate synthesis pathways, similar to other sulfonamides.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines in cultured cells, suggesting potential applications in treating inflammatory diseases .

Anticancer Potential

Recent investigations into the anticancer properties of this compound have shown promise. The compound has been tested against various cancer cell lines, revealing its ability to induce apoptosis and inhibit cell proliferation. The specific pathways involved include the modulation of DNA topoisomerase activity, which is critical for DNA replication and repair .

Case Studies

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated effective inhibition of bacterial growth in vitro
Investigation of Anti-inflammatory EffectsReduced cytokine levels in cell cultures
Anticancer Activity AssessmentInduced apoptosis in cancer cell lines; inhibited proliferation

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